3-Phenylpent-4-enal

Flavor chemistry Organoleptic analysis Aroma compound comparison

3-Phenylpent-4-enal (CAS 939-21-9), also referred to as 3-phenyl-4-pentenal or β-vinylhydrocinnamaldehyde, is an aryl-substituted unsaturated aldehyde of molecular formula C₁₁H₁₂O. It is classified as a synthetic flavoring agent (FEMA No.

Molecular Formula C11H12O
Molecular Weight 160.21 g/mol
CAS No. 939-21-9
Cat. No. B15287423
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Phenylpent-4-enal
CAS939-21-9
Molecular FormulaC11H12O
Molecular Weight160.21 g/mol
Structural Identifiers
SMILESC=CC(CC=O)C1=CC=CC=C1
InChIInChI=1S/C11H12O/c1-2-10(8-9-12)11-6-4-3-5-7-11/h2-7,9-10H,1,8H2
InChIKeyXQTAGXUFCZLHIQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilityinsoluble in water;  soluble in oils
miscible (in ethanol)

Structure & Identifiers


Interactive Chemical Structure Model





3-Phenylpent-4-enal (CAS 939-21-9) Procurement Guide: Beyond Generic Aryl Aldehydes for Flavor and Synthesis


3-Phenylpent-4-enal (CAS 939-21-9), also referred to as 3-phenyl-4-pentenal or β-vinylhydrocinnamaldehyde, is an aryl-substituted unsaturated aldehyde of molecular formula C₁₁H₁₂O [1]. It is classified as a synthetic flavoring agent (FEMA No. 3318) by the Flavor and Extract Manufacturers Association and is recognized as Generally Recognized As Safe (GRAS) for use in food [2]. The compound is characterized by a terminal vinyl group conjugated to a phenyl-substituted propanal backbone, a structural feature that distinguishes it from saturated analogs like 3-phenylpropionaldehyde and imparts a distinctive organoleptic profile described as a rich, sweet milk chocolate note [3].

Why 3-Phenylpent-4-enal Cannot Be Replaced with Common Aryl Aldehydes


The specific substitution pattern of 3-phenylpent-4-enal—a terminal alkene separated from the aldehyde by a single methylene unit—is critical for its dual function as a flavor agent and a synthetic intermediate. Unlike cinnamaldehyde, which has a conjugated α,β-unsaturated aldehyde system, or saturated 3-phenylpropionaldehyde, which lacks an alkene altogether, the unconjugated vinyl group in 3-phenylpent-4-enal provides a unique reactivity profile [1]. This structural nuance is directly responsible for its characteristic chocolate flavor note, which cannot be replicated by cinnamaldehyde (cinnamon) or hydrocinnamaldehyde (hyacinth-like). Furthermore, the terminal vinyl group serves as a reactive handle for further functionalization through hydroformylation, metathesis, or selective oxidation, enabling the synthesis of higher-value derivatives that are inaccessible from saturated or conjugated analogs [2].

Quantitative Evidence for 3-Phenylpent-4-enal Differentiation versus Closest Analogs


Organoleptic Differentiation: Sweet Milk Chocolate Note vs. Cinnamon or Floral Notes of Analogs

3-Phenylpent-4-enal imparts a 'fuller, richer sweet milk chocolate flavor' to beverages [1]. In contrast, its closest structural analog, cinnamaldehyde (3-phenyl-2-propenal), provides a distinct cinnamon-cassia odor [2]. This difference is attributed to the unconjugated position of the double bond in 3-phenylpent-4-enal, which prevents the extended π-conjugation present in cinnamaldehyde, thereby altering the compound's interaction with olfactory receptors [1].

Flavor chemistry Organoleptic analysis Aroma compound comparison

Reactivity Advantage: Terminal Vinyl Group Enables Unique Downstream Functionalization

3-Phenylpent-4-enal serves as a key intermediate for synthesizing 3-phenyl-3-pentenal and 3-phenyl-2-pentenal via isomerization [1], as well as for preparing acetals with enhanced flavor and fragrance properties [2]. Saturated analogs such as 3-phenylpropionaldehyde lack the terminal alkene required for these transformations, making them unsuitable as replacements in such synthetic routes.

Synthetic chemistry Flavor precursor Acetal formation

Safety and Regulatory Clarity: GRAS Status with Defined Usage Limits Across Food Categories

The FEMA Expert Panel has evaluated 3-phenylpent-4-enal and established a uniform maximum usage limit of 1.0 mg/kg across beverages, candies, baked goods, meat products, soups, meat sausages, and dairy products [1]. This provides a clear regulatory framework compared to some newer or less-studied analogs that may lack such comprehensive safety assessments. For example, while cinnamaldehyde is also widely approved, its usage limits vary significantly by food category and are often higher (e.g., up to 7000 ppm in chewing gum), reflecting a different safety profile and organoleptic potency [2].

Food safety Regulatory compliance FEMA GRAS

Optimal Application Scenarios for 3-Phenylpent-4-enal Based on Proven Differentiation


Chocolate and Cocoa Flavor Formulation in Beverages and Confectionery

Leverage the compound's proven 'fuller, richer sweet milk chocolate' profile [1] at the established safe usage level of 1.0 mg/kg in beverages and candies [2] to create authentic chocolate notes without the spicy off-notes of cinnamaldehyde, making it the preferred choice for premium milk chocolate-flavored products.

Synthesis of Flavor Acetals and Isomeric Phenylpentenals

Employ 3-phenylpent-4-enal as a starting material for the preparation of its diethyl acetal or for isomerization to 3-phenyl-3-pentenal and 3-phenyl-2-pentenal [1], enabling the generation of a library of flavor compounds from a single procurement item, which synthetic routes using 3-phenylpropionaldehyde cannot achieve.

Standardized Safety-Compliant Flavoring for Multi-Category Food Products

Utilize the uniform 1.0 mg/kg maximum usage limit validated across seven distinct food categories [1] to simplify quality control and regulatory documentation in complex product lines, compared to alternatives like cinnamaldehyde that require variable dosing and pose a higher risk of off-flavor at elevated concentrations [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

10 linked technical documents
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